molecular formula C10H13N5O4 B15193964 2,2'-Anhydro-3'-azido-2',3'-dideoxy-2',3'-secothymidine CAS No. 130515-68-3

2,2'-Anhydro-3'-azido-2',3'-dideoxy-2',3'-secothymidine

Cat. No.: B15193964
CAS No.: 130515-68-3
M. Wt: 267.24 g/mol
InChI Key: OHDMZPPGAFARAM-JGVFFNPUSA-N
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Description

2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that include the presence of an azido group and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine typically involves multiple steps, starting from thymidineCommon reagents used in these reactions include azidotrimethylsilane for the azido group introduction and various deoxygenation agents for the removal of hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of nucleoside analog synthesis, such as large-scale batch reactions and purification techniques like crystallization and chromatography, are likely employed.

Chemical Reactions Analysis

Types of Reactions

2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide and solvents like dimethylformamide (DMF) are commonly used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.

Major Products

The major products of these reactions include various derivatives of the original compound, such as amine-substituted nucleosides.

Scientific Research Applications

2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting DNA synthesis. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with similar antiviral properties.

    2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.

    2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog.

Uniqueness

2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secothymidine is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to inhibit DNA synthesis selectively makes it a valuable tool in both research and therapeutic contexts .

Properties

CAS No.

130515-68-3

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(3R)-3-[(2S)-1-azido-3-hydroxypropan-2-yl]oxy-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C10H13N5O4/c1-6-3-15-8(5-18-10(15)13-9(6)17)19-7(4-16)2-12-14-11/h3,7-8,16H,2,4-5H2,1H3/t7-,8+/m0/s1

InChI Key

OHDMZPPGAFARAM-JGVFFNPUSA-N

Isomeric SMILES

CC1=CN2[C@@H](COC2=NC1=O)O[C@@H](CN=[N+]=[N-])CO

Canonical SMILES

CC1=CN2C(COC2=NC1=O)OC(CN=[N+]=[N-])CO

Origin of Product

United States

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